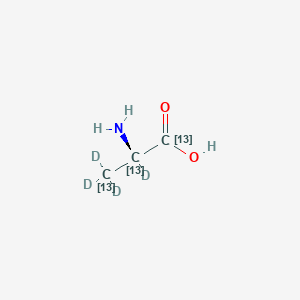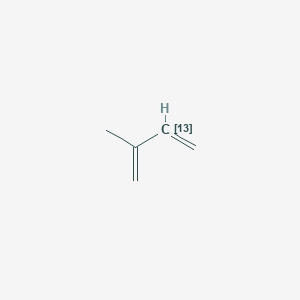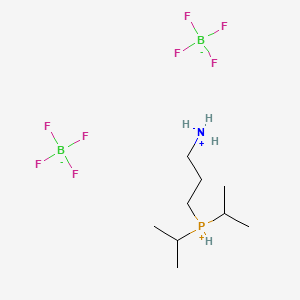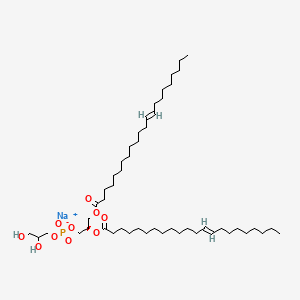
(2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid is a deuterated and isotopically labeled analog of alanine, an essential amino acid. This compound is of interest in various scientific fields due to its unique isotopic composition, which makes it useful in studies involving metabolic pathways, protein structure, and dynamics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid typically involves the incorporation of deuterium and carbon-13 isotopes into the alanine molecule. One common method is the hydrogen-deuterium exchange reaction, where alanine is treated with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium. Additionally, carbon-13 labeled precursors are used to introduce the 13C isotopes into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
科学的研究の応用
(2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid has several scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying protein structure and dynamics through NMR spectroscopy.
Medicine: Used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the production of labeled compounds for various industrial applications.
作用機序
The mechanism of action of (2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid involves its incorporation into metabolic pathways where it acts as a labeled analog of alanine. The deuterium and carbon-13 isotopes allow researchers to track its movement and transformation within biological systems, providing insights into metabolic processes and protein interactions.
類似化合物との比較
Similar Compounds
(2S)-2-amino-3,3,3-trideuterio(1,2,3-13C3)propanoic acid: Similar isotopic labeling but with one less deuterium atom.
(2S)-2-amino-2,3,3,3-tetradeuterio(1,2-13C2)propanoic acid: Similar deuterium labeling but with fewer carbon-13 isotopes.
Uniqueness
The unique combination of deuterium and carbon-13 isotopes in (2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid makes it particularly valuable for detailed studies of metabolic pathways and protein dynamics. Its specific isotopic composition allows for precise tracking and analysis in various scientific applications.
特性
分子式 |
C3H7NO2 |
|---|---|
分子量 |
96.096 g/mol |
IUPAC名 |
(2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1D3,2+1D,3+1 |
InChIキー |
QNAYBMKLOCPYGJ-MATZGMSTSA-N |
異性体SMILES |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[2H])N |
正規SMILES |
CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12058221.png)
![[13C8]-Nifedipine](/img/structure/B12058222.png)




![(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12058250.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058264.png)





